2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

Catalog No.
S831603
CAS No.
1186310-90-6
M.F
C10H13NO2Si
M. Wt
207.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

CAS Number

1186310-90-6

Product Name

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

IUPAC Name

2-trimethylsilylfuro[3,2-b]pyridin-6-ol

Molecular Formula

C10H13NO2Si

Molecular Weight

207.3 g/mol

InChI

InChI=1S/C10H13NO2Si/c1-14(2,3)10-5-8-9(13-10)4-7(12)6-11-8/h4-6,12H,1-3H3

InChI Key

LRACGUBCNVQHAO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)O

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)O

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol (CAS: 1186310-90-6) is a highly specialized, orthogonally protected heterocyclic building block widely utilized in the synthesis of selective kinase inhibitors and Hedgehog pathway modulators [1]. The furo[3,2-b]pyridine scaffold is a privileged pharmacophore, but its native reactivity poses significant challenges for regioselective functionalization. By incorporating a trimethylsilyl (TMS) group at the highly reactive C-2 position and a hydroxyl group at the C-6 position, this compound provides a stable, dual-handle intermediate [2]. The 6-OH group serves as an anchor for O-alkylation or conversion into a reactive triflate, while the 2-TMS group effectively masks the furan ring from unwanted electrophilic attacks or premature deprotonation during harsh synthetic sequences [1].

Attempting to substitute this specific building block with the unprotected analog, furo[3,2-b]pyridin-6-ol, frequently results in severe process inefficiencies [1]. The C-2 position of the furan ring is highly susceptible to electrophilic aromatic substitution and competitive lithiation. When unprotected, reactions intended for the 6-hydroxyl group—such as triflation or harsh alkylations—often yield complex mixtures of C-2 modified byproducts, drastically reducing the yield of the target intermediate [2]. Furthermore, substituting with 6-halogenated analogs (e.g., 6-chloro or 6-bromo derivatives) severely limits the ease of synthesizing 6-alkoxy derivatives, as forming C-O bonds from aryl halides requires specialized palladium or copper catalysis, whereas the 6-OH group allows for straightforward, high-yielding Mitsunobu or SN2 etherifications [1].

Prevention of C-2 Side Reactions During 6-O-Functionalization

The primary procurement advantage of the 2-TMS protected compound is its ability to direct reactivity exclusively to the 6-position. When converting the 6-OH group to a triflate (a prerequisite for many Suzuki or Buchwald-Hartwig couplings), the 2-TMS group acts as a robust steric and electronic shield [1]. Literature on successive regioselective metalations of fused heterocycles demonstrates that TMS protection at the C-2/C-3 positions of furopyridines is essential for preventing competitive reactivity [1]. The target compound enables near-quantitative (>90%) conversion to the 6-O-triflate. In contrast, the unprotected furo[3,2-b]pyridin-6-ol baseline suffers from competitive C-2 electrophilic attack or deprotonation, often dropping the yield of the desired 6-functionalized product below 60% and requiring extensive chromatographic purification.

Evidence DimensionYield and regioselectivity of 6-O-triflation
Target Compound Data>90% yield of the desired 6-O-triflate with no C-2 side reactions
Comparator Or BaselineUnprotected furo[3,2-b]pyridin-6-ol (<60% yield due to competitive C-2 reactivity)
Quantified Difference>30% absolute increase in yield and elimination of C-2 byproducts
ConditionsStandard triflation conditions (e.g., Tf2O, pyridine/Et3N, low temperature)

Procuring the 2-TMS protected variant eliminates the need for costly protocol re-optimization and minimizes material loss during the synthesis of cross-coupling precursors.

Superior Precursor Suitability for 6-Alkoxy Kinase Inhibitor Libraries

For discovery programs targeting 6-alkoxy-furo[3,2-b]pyridine derivatives, the 6-OH functional group offers a distinct synthetic advantage over halogenated comparators [1]. The target compound readily undergoes Mitsunobu reactions or direct SN2 alkylations with primary and secondary alkyl halides under mild basic conditions, typically achieving yields exceeding 80%. Conversely, utilizing 6-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine as a baseline requires transition-metal-catalyzed C-O cross-coupling (e.g., Buchwald-Hartwig etherification) to install the same alkoxy groups [1]. These metal-catalyzed routes often suffer from lower conversions (50-70%) when using bulky or unactivated aliphatic alcohols and require expensive ligands.

Evidence DimensionYield and operational simplicity of C-O bond formation (etherification)
Target Compound Data>80% yield via mild, transition-metal-free Mitsunobu or SN2 alkylation
Comparator Or Baseline6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (50-70% yield requiring expensive Pd/Cu catalysts and ligands)
Quantified Difference10-30% higher yield with significantly lower reagent costs and milder conditions
ConditionsAlkylation with aliphatic alcohols/halides

Buyers building diverse 6-alkoxy libraries should prioritize the 6-ol over the 6-halide to streamline workflows, reduce catalyst costs, and improve overall library yields.

Orthogonal Late-Stage Diversification via the 2-TMS Handle

Beyond its role as a protecting group, the 2-TMS moiety serves as a highly valuable orthogonal handle for late-stage diversification [1]. Once the 6-position has been successfully elaborated (e.g., via etherification or cross-coupling), the 2-TMS group can be selectively subjected to ipso-halodesilylation (to form a 2-halo derivative) or engaged directly in Hiyama cross-coupling [2]. This step-wise, orthogonal approach allows for the sequential construction of complex multi-substituted scaffolds. If an unprotected C-2 baseline is used, subsequent functionalization requires direct C-H metalation (e.g., with strong bases like n-BuLi or LDA), which is frequently incompatible with sensitive functional groups already installed at the 6-position, leading to degradation or poor yields [1].

Evidence DimensionCompatibility with late-stage C-2 functionalization
Target Compound DataEnables mild ipso-substitution or Hiyama coupling without strong bases
Comparator Or BaselineUnprotected C-2 derivatives (require strong bases like n-BuLi for direct metalation, incompatible with sensitive groups)
Quantified DifferenceEnables 100% orthogonal functionalization pathways that are otherwise inaccessible or low-yielding
ConditionsLate-stage functionalization of the C-2 position in the presence of sensitive 6-substituents

Procuring this dual-handle building block allows process chemists to design highly convergent, orthogonal synthetic routes that avoid late-stage degradation of complex intermediates.

Synthesis of PI4K and CLK/HIPK Kinase Inhibitors

This compound is the right choice for medicinal chemistry programs where precise, regioselective functionalization of the 6-position is required to build the core kinase inhibitor pharmacophore without disrupting the furan ring [1].

Development of Hedgehog Pathway Modulators

Suitable for programs where the 6-hydroxyl group is utilized to anchor diverse aliphatic or functionalized ether side-chains via transition-metal-free alkylation, streamlining library synthesis [2].

Construction of Orthogonally Substituted Heterocyclic Libraries

A highly effective precursor where step-wise elaboration is necessary, utilizing the 6-OH for initial cross-coupling (via a triflate) followed by late-stage functionalization of the 2-TMS group via ipso-substitution [1].

Wikipedia

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

Dates

Last modified: 08-16-2023

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